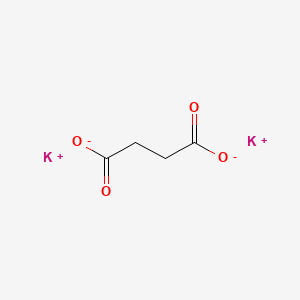
Potassium Succinate
Cat. No. B1222723
Key on ui cas rn:
676-47-1
M. Wt: 157.19 g/mol
InChI Key: ZCWYDQNATAJCIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06156226
Procedure details


Six kg of succinic acid were dissolved in 10 liters of hot water (60-70° C.), and 8 kg of solid potassium hydroxide was added to adjust the pH to 7.5. 19 liters of potassium succinate solution were obtained, with a concentration of 47% w/w.


[Compound]
Name
solid
Quantity
8 kg
Type
reactant
Reaction Step Two


Name
potassium succinate
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[OH-].[K+:10]>O>[C:1]([O-:8])(=[O:7])[CH2:2][CH2:3][C:4]([O-:6])=[O:5].[K+:10].[K+:10] |f:1.2,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
10 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
solid
|
|
Quantity
|
8 kg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
potassium succinate
|
|
Type
|
product
|
|
Smiles
|
C(CCC(=O)[O-])(=O)[O-].[K+].[K+]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: VOLUME | 19 L |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
